Abietyl alcohol

Catalog No.
S589284
CAS No.
666-84-2
M.F
C20H32O
M. Wt
288.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abietyl alcohol

CAS Number

666-84-2

Product Name

Abietyl alcohol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

InChI

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

GQRUHVMVWNKUFW-LWYYNNOASA-N

SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO

Synonyms

abietol, abietyl alcohol

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CO

The exact mass of the compound Abietyl alcohol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Abietyl alcohol (CAS 666-84-2) is a high-molecular-weight, primary monohydric diterpene alcohol derived from the reduction of rosin acids [1]. Featuring a bulky, rigid tricyclic hydrophenanthrene skeleton, it is procured primarily as a highly hydrophobic plasticizer, tackifier, and viscosity-controlling agent [2]. Unlike standard linear aliphatic alcohols, its complex steric profile prevents tight crystallization, yielding a viscous, tacky resinous material with an ultra-slow evaporation rate [3]. In industrial procurement, it is highly valued as a non-acidic rosin substitute in adhesives, sealants, and coatings, where its primary hydroxyl group provides specific formulation compatibility without the corrosive or reactive drawbacks of its precursor, abietic acid [4].

Substituting abietyl alcohol with its unreduced precursor, abietic acid, introduces high titratable acidity, which can catalyze unwanted cross-linking, degrade pH-sensitive polymers, and cause severe corrosion in metal-contact applications such as solder fluxes or protective coatings [1]. Conversely, substituting it with common long-chain aliphatic alcohols (e.g., stearyl or cetyl alcohol) fails because linear chains readily crystallize, destroying the tackiness and film-forming flexibility required in adhesives and sealants [2]. Furthermore, standard aliphatic alcohols lack the extreme hydrophobicity and high boiling point (~398–400 °C) imparted by abietyl alcohol's tricyclic core, leading to premature volatilization in hot-melt processes and inferior moisture resistance in the final formulation[3].

Elimination of Acidity for Corrosion-Free Formulation

Abietyl alcohol is produced by the reduction of the carboxylic acid group of abietic acid to a primary hydroxyl group [1]. This transformation drastically reduces the acid value from the high levels typical of abietic acid (often >160 mg KOH/g) to less than 0.5 mg KOH/g for the alcohol derivative [2]. This near-total elimination of acidity is critical for procurement in metal coatings, solder fluxes, and pH-sensitive cosmetic emulsions, where the acidic protons of unmodified rosin acids would cause substrate corrosion or destabilize basic emulsifiers[3].

Evidence DimensionAcid Value
Target Compound Data< 0.5 mg KOH/g
Comparator Or BaselineAbietic acid (> 160 mg KOH/g)
Quantified Difference> 99% reduction in titratable acidity
ConditionsStandard KOH titration for rosin derivatives

Enables the use of rosin-derived tackifiers in acid-sensitive formulations and metal-contact applications without inducing corrosion or polymer degradation.

Thermal Retention in Hot-Melt Applications

The bulky tricyclic hydrophenanthrene skeleton of abietyl alcohol imparts exceptional thermal stability compared to linear aliphatic alcohols. Abietyl alcohol exhibits a boiling point of approximately 398–400 °C [1], whereas a standard C18 linear alcohol like stearyl alcohol boils at roughly 336–344 °C. This significant increase in boiling point ensures that abietyl alcohol acts with an ultra-slow evaporation rate [2], preventing it from volatilizing or fuming during the high-temperature compounding of hot-melt adhesives or thermoplastic elastomers.

Evidence DimensionBoiling Point (Thermal Volatility)
Target Compound Data398–400 °C
Comparator Or BaselineStearyl alcohol (~336–344 °C)
Quantified Difference~50–60 °C higher boiling point
ConditionsAtmospheric pressure (760 mm Hg)

Prevents plasticizer loss and fuming during high-temperature processing, ensuring consistent mechanical properties in hot-melt adhesives.

Extreme Hydrophobicity for Moisture Barrier Coatings

Abietyl alcohol possesses a highly hydrophobic diterpene structure, yielding an estimated octanol-water partition coefficient (logP) of 6.39 and an aqueous solubility of just 0.22 mg/L at 25 °C[1]. In contrast, standard mid-chain aliphatic alcohols like 1-octanol have a logP of ~3.0 and are significantly more water-soluble (~540 mg/L). This extreme hydrophobicity allows abietyl alcohol to function as a highly effective moisture barrier and water-resistant plasticizer in sealants, varnishes, and marine coatings, outperforming linear alcohols that are more prone to water ingress[2].

Evidence DimensionHydrophobicity (logP) and Water Solubility
Target Compound DatalogP ~6.39, Solubility ~0.22 mg/L
Comparator Or Baseline1-Octanol (logP ~3.0, Solubility ~540 mg/L)
Quantified DifferenceOver 3 orders of magnitude lower water solubility; +3.39 higher logP
ConditionsAqueous media at 25 °C

Provides critical water-resistance and prevents plasticizer leaching in marine coatings, sealants, and outdoor adhesives.

Rheological Modification via Steric Hindrance

Unlike straight-chain fatty alcohols which readily pack into crystalline solid phases at room temperature, the rigid, asymmetric tricyclic core of abietyl alcohol prevents tight molecular packing [1]. This structural steric hindrance results in a highly viscous, tacky liquid or amorphous state rather than a crystalline solid. When formulated into cosmetics or adhesives, abietyl alcohol acts as a highly effective viscosity-controlling agent and tackifier that improves film flexibility, whereas linear comparators like cetyl alcohol induce rigidity and reduce tack through crystallization [2].

Evidence DimensionPhysical State and Crystallization
Target Compound DataViscous, tacky liquid / amorphous glass
Comparator Or BaselineLinear fatty alcohols (highly crystalline solids)
Quantified DifferenceInhibition of crystalline packing leading to sustained tack and viscosity control
ConditionsRoom temperature formulation blending

Ensures that adhesives and cosmetic films remain flexible and tacky rather than becoming brittle or opaque due to crystallization.

Hot-Melt Adhesives and Sealants

Utilizing its high boiling point (398–400 °C) and non-crystalline tacky nature, abietyl alcohol is ideal as a permanent, non-volatile plasticizer and tackifier in hot-melt systems where linear alcohols would volatilize or crystallize [1].

Anti-Corrosive Metal Coatings and Solder Fluxes

Because it lacks the carboxylic acid group of abietic acid (acid value < 0.5), it serves as a safe, non-corrosive rheology modifier and film-former in coatings and fluxes applied directly to sensitive metal substrates [2].

High-Moisture Barrier Varnishes

Leveraging its extreme hydrophobicity (logP ~6.39), it is incorporated into protective varnishes and marine sealants to prevent water ingress and resist leaching in submerged or high-humidity environments [3].

Cosmetic Emulsions and Flexible Films

Acting as a viscosity-controlling agent, its bulky tricyclic structure stabilizes emulsions and provides flexible film-forming properties without the acidic irritation potential of unmodified rosin [4].

XLogP3

4.9

UNII

642VCU97YR

Other CAS

666-84-2

Wikipedia

Abietyl alcohol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]
Cosmetics -> Viscosity controlling

Dates

Last modified: 02-18-2024

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